molecular formula C7H9NOS B1617477 (Methylsulfonimidoyl)benzene CAS No. 4381-25-3

(Methylsulfonimidoyl)benzene

Cat. No.: B1617477
CAS No.: 4381-25-3
M. Wt: 155.22 g/mol
InChI Key: YFYIDTVGWCYSEO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Methylsulfonimidoyl)benzene typically involves the reaction of sulfonyl chlorides with amines. One common method is the reaction of phenylsulfonyl chloride with methylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions: (Methylsulfonimidoyl)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfonyl derivatives, sulfonamide derivatives, and substituted benzene derivatives. These products have diverse applications in chemical synthesis and industrial processes .

Scientific Research Applications

(Methylsulfonimidoyl)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its ability to inhibit specific enzymes and pathways in biological systems.

    Medicine: this compound derivatives are being investigated for their potential use as therapeutic agents. Their ability to interact with biological targets makes them promising candidates for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Methylsulfonimidoyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes involved in critical biological processes. For example, it may inhibit enzymes responsible for the synthesis of essential biomolecules, leading to the disruption of cellular functions. The exact molecular targets and pathways vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Uniqueness: (Methylsulfonimidoyl)benzene is unique due to its specific combination of a sulfonimidoyl group and a benzene ring. This structure imparts distinct chemical properties, such as stability and reactivity, making it valuable for various applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its utility in scientific research and industrial processes .

Properties

IUPAC Name

imino-methyl-oxo-phenyl-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-10(8,9)7-5-3-2-4-6-7/h2-6,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYIDTVGWCYSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4381-25-3, 33903-50-3, 60933-65-5
Record name Methyl phenyl sulfoximine
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Record name Methyl phenyl (S)-sulfoximine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl phenyl (R)-sulfoximine
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Record name Sulfoximine, S-methyl-S-phenyl-
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Record name (R)-(-)-S-Methyl-S-phenylsulfoximine
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Record name imino(methyl)phenyl-lambda6-sulfanone
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Record name Methyl phenyl (R)-sulfoximine
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Record name Methyl phenyl sulfoximine
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methyl phenyl (S)-sulfoximine
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFZ9JB8VCQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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